3-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a pyrido-thiadiazine core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, including the formation of the pyrido-thiadiazine core and the introduction of the chlorophenyl and hydroxy-methoxyphenyl groups. Common synthetic routes may include:
Formation of the Pyrido-Thiadiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The chlorophenyl and hydroxy-methoxyphenyl groups are introduced through substitution reactions, often using reagents like chlorinating agents and methoxy-protecting groups.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, which may include recrystallization and chromatography.
Chemical Reactions Analysis
3-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
3-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with similar compounds, such as:
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Known for its selective inhibition of colon cancer cell proliferation.
Other Pyrido-Thiadiazine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18ClN3O3S/c1-28-19-8-13(2-7-18(19)26)16-9-20(27)25-11-24(12-29-21(25)17(16)10-23)15-5-3-14(22)4-6-15/h2-8,16,26H,9,11-12H2,1H3 |
InChI Key |
MBJCOWLNFSCAEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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